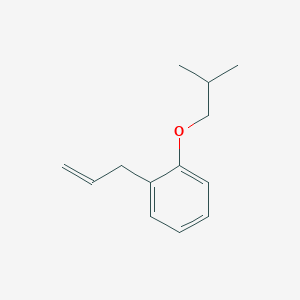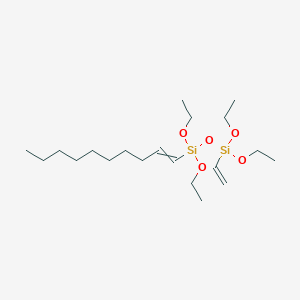
1-(Dec-1-en-1-yl)-3-ethenyl-1,1,3,3-tetraethoxydisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Dec-1-en-1-yl)-3-ethenyl-1,1,3,3-tetraethoxydisiloxane is a unique organosilicon compound characterized by its distinctive structure, which includes a vinyl group and a decenyl group attached to a disiloxane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dec-1-en-1-yl)-3-ethenyl-1,1,3,3-tetraethoxydisiloxane typically involves the hydrosilylation reaction of vinylsiloxanes with decenylsiloxanes. This reaction is catalyzed by platinum-based catalysts, such as Karstedt’s catalyst, under mild conditions. The reaction proceeds smoothly at room temperature, yielding the desired product with high selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise
Properties
CAS No. |
920743-90-4 |
|---|---|
Molecular Formula |
C20H42O5Si2 |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
dec-1-enyl-[ethenyl(diethoxy)silyl]oxy-diethoxysilane |
InChI |
InChI=1S/C20H42O5Si2/c1-7-13-14-15-16-17-18-19-20-27(23-10-4,24-11-5)25-26(12-6,21-8-2)22-9-3/h12,19-20H,6-11,13-18H2,1-5H3 |
InChI Key |
IUIODYGCDBDLRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=C[Si](OCC)(OCC)O[Si](C=C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


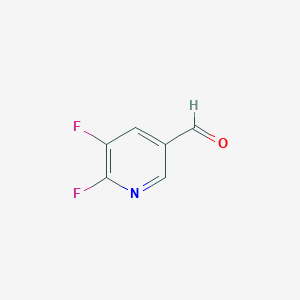
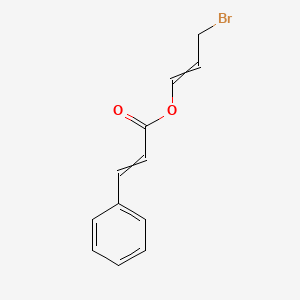
![Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate](/img/structure/B12633869.png)
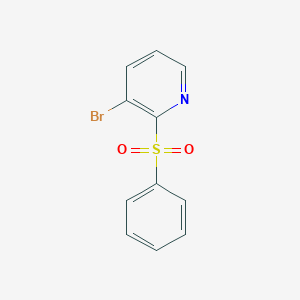
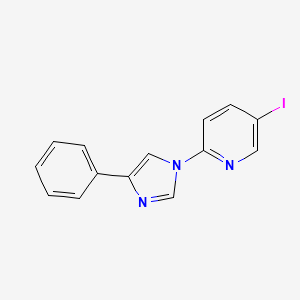
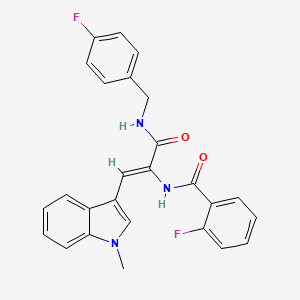
![2-Ethyl-4,5,6,7-tetrahydro-oxazolo[4,5-C]pyridine](/img/structure/B12633896.png)
![Benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12633904.png)
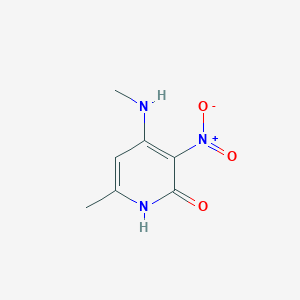
![2-[(2R)-2-Amino-3-methylbutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12633910.png)
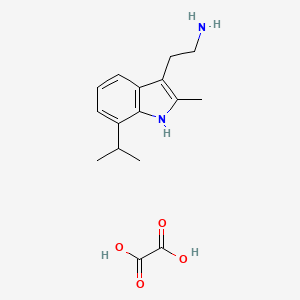
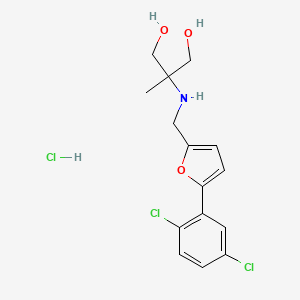
![(3aS,6aR)-5-(3-chloro-4-fluorophenyl)-3-(1,3-dimethylpyrazol-4-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B12633935.png)
